3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

Catalog No.
S13751116
CAS No.
M.F
C11H19Br
M. Wt
231.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]he...

Product Name

3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

IUPAC Name

3-(bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

InChI

InChI=1S/C11H19Br/c1-8(2)4-11(7-12)5-9-3-10(9)6-11/h8-10H,3-7H2,1-2H3

InChI Key

CQAYKGYOSJKGSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC2CC2C1)CBr

3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a unique structure that includes a bromomethyl group attached to a bicyclo[3.1.0]hexane framework. The molecular formula of this compound is C11_{11}H19_{19}Br, with a molecular weight of approximately 231.17 g/mol . The bicyclic structure consists of a highly strained ring system, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

The chemical behavior of 3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane is influenced by its functional groups:

  • Nucleophilic Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, enhancing its versatility in organic synthesis.
  • Reduction: Reduction reactions can facilitate the removal of the bromine atom or reduce other functional groups present within the molecule.

These reactions make the compound a valuable intermediate for synthesizing more complex organic molecules.

While specific biological activities of 3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane have not been extensively documented, compounds with similar structures often exhibit significant biological interactions. The bromomethyl group can facilitate covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological activity relevant in medicinal chemistry. This characteristic positions the compound as a candidate for further pharmacological studies.

The synthesis of 3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane typically involves several key steps:

  • Formation of Bicyclo[3.1.0]hexane: This can be achieved through cyclopropanation reactions involving suitable alkenes and diazo compounds in the presence of metal catalysts such as rhodium or copper.
  • Bromomethylation: The introduction of the bromomethyl group is accomplished by treating the bicyclic intermediate with bromomethylating agents like bromoform (CHBr3_3) in the presence of a strong base such as sodium hydride (NaH).

This multi-step synthesis allows for the efficient production of this compound, which can serve as a building block for further chemical modifications.

3-(Chloromethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexaneContains chloromethyl instead of bromomethylLess reactive than brominated analogSimilar applications in synthesis3-(Hydroxymethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexaneHydroxymethyl group reduces reactivityMore hydrophilicPotential use in drug design3-(Methyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexaneLacks halogen, differing reactivityStable but less versatileUseful in material science

Uniqueness

The presence of the bromomethyl group distinguishes 3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane from its analogs, imparting greater reactivity and versatility in

The interaction studies involving 3-(Bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane focus on its potential biological mechanisms and applications in drug design. The reactivity of the bromomethyl group allows it to form covalent bonds with various biological targets, which could lead to significant effects on enzyme activity or receptor binding. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

XLogP3

4.1

Exact Mass

230.06701 g/mol

Monoisotopic Mass

230.06701 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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